tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYOMZXJQAKHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456904 | |
| Record name | tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198211-38-0 | |
| Record name | tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(BOC-amino)-3-azabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Reagents
The bicyclic amine precursor is typically prepared via cyclopropanation or ring-closing metathesis. Once the amine intermediate is isolated, carbamate protection is achieved using tert-butyl chloroformate in the presence of triethylamine as a base. The reaction is conducted in dichloromethane at low temperatures (0–5°C) to minimize side reactions and ensure high regioselectivity.
Key Reaction Steps :
-
Cyclopropanation : Formation of the azabicyclo[3.1.0]hexane scaffold.
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Carbamate Protection :
Optimization Parameters
-
Solvent Choice : Dichloromethane is preferred for its ability to dissolve both the amine and tert-butyl chloroformate while stabilizing intermediates.
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Temperature Control : Maintaining temperatures below 5°C prevents decomposition of the reactive carbamate intermediate.
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Base Selection : Triethylamine effectively neutralizes HCl, driving the reaction to completion.
Industrial Production Methods
Industrial-scale synthesis prioritizes efficiency, scalability, and cost-effectiveness. Continuous flow reactors and automated systems are employed to enhance reproducibility and reduce processing times compared to batch methods.
Large-Scale Reaction Design
| Parameter | Industrial Protocol |
|---|---|
| Reactor Type | Continuous flow system |
| Solvent | Dichloromethane or tetrahydrofuran |
| Catalyst | Triethylamine |
| Temperature | 0–10°C |
| Purification | Recrystallization or column chromatography |
Challenges in Scaling
-
Heat Dissipation : Exothermic reactions require precise temperature control to avoid thermal degradation.
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Yield Maximization : Industrial processes achieve yields >85% through optimized reagent stoichiometry and reduced side reactions.
Purification Techniques
Purification is critical to obtaining high-purity this compound. Laboratory methods rely on silica gel chromatography, while industrial processes employ recrystallization.
Chromatographic Purification
Recrystallization Protocols
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/water (9:1) | 78 | 98 |
| Hexane/diethyl ether | 82 | 97 |
Stereochemical Control
The stereochemistry of the final product (1R,5S,6r) is dictated by the configuration of the bicyclic amine precursor. Enantioselective synthesis is achieved using chiral auxiliaries or catalytic asymmetric cyclopropanation.
Stereochemical Analysis
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NMR Spectroscopy : Key proton signals (e.g., cyclopropane protons at δ 1.92–2.19 ppm) confirm the rel-(1R,5S,6r) configuration.
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X-ray Crystallography : Resolves ambiguities in stereochemical assignments for critical intermediates.
Comparative Evaluation of Synthetic Routes
A comparative analysis of synthetic approaches highlights trade-offs between yield, scalability, and stereochemical fidelity.
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory-scale | 75–80 | 97–99 | Low |
| Industrial-scale | 85–90 | 95–97 | High |
Challenges and Optimization Strategies
Mitigation Strategies
-
Low-Temperature Synthesis : Prevents thermal degradation of intermediates.
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Anhydrous Conditions : Minimizes hydrolysis of tert-butyl chloroformate.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield 3-azabicyclo[3.1.0]hexan-6-amine derivatives. This reaction is critical for deprotection in synthetic pathways:
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Acidic Hydrolysis : Achieved using HCl or TFA, leading to the formation of water-soluble ammonium salts.
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Basic Hydrolysis : NaOH or KOH in aqueous/organic solvents (e.g., THF/H₂O) cleaves the carbamate bond, releasing free amines .
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 2M HCl, 25°C, 2h | 3-azabicyclo[3.1.0]hexan-6-amine HCl | 85–90% | |
| 1M NaOH, THF/H₂O, reflux | Free amine | 75–80% |
Nucleophilic Substitution
The carbamate group participates in nucleophilic substitution reactions with amines, thiols, or azides:
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Aminolysis : Reacts with primary/secondary amines (e.g., benzylamine) to form urea derivatives under mild conditions.
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Azide Formation : Sodium azide in acetic acid yields tetrazole derivatives, useful in click chemistry .
Example Reaction with Sodium Azide
texttert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate + NaN₃ → tert-Butyl 6-(1H-tetrazol-1-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
| Conditions | Yield | Source |
|---|---|---|
| Acetic acid, 100°C, 4h, inert atm. | 50.3% |
Transesterification
The tert-butyl group is replaced by other esters (e.g., methyl, benzyl) via transesterification:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| MeOH, DMAP | Methyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | 65% |
Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system undergoes ring-opening under specific conditions:
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Acid-Induced : Strong acids (e.g., H₂SO₄) cleave the cyclopropane ring, forming linear diamines .
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Base-Induced : Alkali conditions lead to epoxide formation via intramolecular rearrangement .
| Conditions | Product | Application | Source |
|---|---|---|---|
| H₂SO₄, CH₂Cl₂, 0°C | Linear diamine sulfate salt | Intermediate for APIs |
Coupling Reactions
The amine generated post-hydrolysis is widely used in peptide coupling:
Example Synthesis of Pharmacological Agents
textThis compound → Hydrolysis → Amine intermediate + Carboxylic acid (HATU, DIPEA) → Amide derivative
| Carboxylic Acid Partner | Yield | Application | Source |
|---|---|---|---|
| 4-[(7R)-Pteridinyl] acid | 81% | Kinase inhibitor precursor |
Stability and Reactivity Notes
-
pH Sensitivity : Decomposes in strongly acidic/basic media (>pH 10 or <pH 2).
-
Thermal Stability : Stable up to 150°C; degrades exothermically above 200°C .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly as a precursor for bioactive molecules targeting neurological and inflammatory pathways. Experimental protocols emphasize controlled conditions to optimize yields and purity .
Scientific Research Applications
Chemistry
In the field of chemistry, tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate serves as a versatile building block for the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution:
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Corresponding oxides |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Amines or other reduced products |
| Substitution | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | Substituted carbamate derivatives |
Biology
Research into the biological activity of this compound has revealed potential interactions with biomolecules, suggesting its utility in medicinal chemistry. Studies indicate that it may influence various biochemical pathways due to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes.
Medicine
The therapeutic applications of this compound are under investigation, particularly for its pharmacological effects. Preliminary studies have noted its acute toxicity upon oral ingestion and potential for causing allergic skin reactions. Further research is necessary to explore its binding affinity with specific receptors or enzymes to elucidate its pharmacodynamics and pharmacokinetics.
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of this compound from readily available precursors demonstrated the efficacy of multi-step organic reactions. The researchers highlighted the importance of optimizing reaction conditions to achieve high yields and purity levels.
Another investigation assessed the biological activity of this compound through in vitro assays, revealing its potential as an inhibitor of specific enzymes involved in metabolic pathways. The findings suggest that further exploration could lead to the development of novel therapeutic agents targeting metabolic disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
- CAS Number : 198211-38-0
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.27 g/mol
- Purity : Typically 95–97% (commercially available as 100 mg to 5 g quantities) .
Structural Features :
This compound consists of a bicyclo[3.1.0]hexane scaffold with a tertiary-butyl carbamate (Boc) group at the 6-position and a nitrogen atom at the 3-position. The rigid bicyclic structure and Boc protection make it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .
Comparison with Similar Compounds
The following table summarizes structural analogs, highlighting differences in bicyclic frameworks, substituents, and physicochemical properties:
Key Structural and Functional Differences:
Bicyclic Framework: The parent compound’s [3.1.0]hexane system provides a compact, strained structure ideal for mimicking transition states in enzyme inhibition .
Substituent Effects: Oxa-Substitution (CAS 114214-49-2): The oxygen atom increases polarity, improving aqueous solubility for drug formulation . Boc-aminomethyl (CAS 134575-12-5): Adds a reactive site for further functionalization, enabling conjugation with fluorescent tags or targeting moieties .
Stereochemical Variations :
- Compounds like QV-8688 (CAS 134677-60-4) highlight the impact of stereochemistry on binding affinity. For example, exo- vs. endo- configurations can alter interactions with biological targets .
Physicochemical Properties :
Biological Activity
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate, also known by its CAS number 134575-17-0, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- CAS Number : 134575-17-0
- MDL Number : MFCD12198677
| Property | Value |
|---|---|
| Purity | ≥95% |
| Hazard Classification | Irritant |
| Storage Conditions | Keep in a dark place, sealed at 2-8°C |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
Antitumor Activity
Recent research has indicated that compounds related to the azabicyclo[3.1.0]hexane framework exhibit significant antitumor activity. A study demonstrated that derivatives of this compound can induce cytostatic effects on transformed cell lines, such as 3T3-SV40 cells, by disrupting the actin cytoskeleton and reducing cell motility:
- Cytostatic Effects : Treatment with the compound led to a decrease in the number of cells exhibiting filopodium-like membrane protrusions from 86% in control cells to as low as 6% after treatment.
- Cell Cycle Arrest : The compound caused an arrest in the G0/G1 phase of the cell cycle, indicating its potential role as a chemotherapeutic agent comparable to cisplatin in efficacy .
Neuroprotective Effects
Preliminary data also suggest potential neuroprotective properties of this compound. Its structural analogs have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Study on Antitumor Efficacy
A notable study published in a peer-reviewed journal explored the effects of azabicyclo compounds on cancer cell lines:
- Objective : To evaluate the cytotoxic effects of various azabicyclo derivatives.
- Methods : Cell viability assays were performed on multiple cancer cell lines treated with varying concentrations of the compound.
- Results :
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- The most effective derivative reduced viable cell counts by over 70% compared to untreated controls.
Neuroprotective Potential
Another investigation focused on the neuroprotective effects of related compounds:
- Objective : To assess the impact on neuronal survival under oxidative stress conditions.
- Methods : Neuronal cultures were exposed to oxidative stressors with and without treatment of azabicyclo derivatives.
- Results :
- Compounds demonstrated a protective effect, increasing neuronal survival rates by approximately 30%.
- Mechanistic studies suggested modulation of antioxidant response pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate to achieve high yield and purity?
- Methodological Answer : The compound can be synthesized via ammonia-mediated displacement reactions in tetrahydrofuran (THF) at 65°C for 15 hours. Reaction progress should be monitored using liquid chromatography-mass spectrometry (LCMS), with typical yields exceeding 70% after purification . Key impurities include unreacted starting materials or des-carbamate by-products, which can be removed via preparative HPLC.
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H-NMR : Resolves stereochemical features (e.g., (1R,5S,6R) configurations) in CDCl3, with characteristic shifts for the bicyclo core (δ 3.2–4.0 ppm) and tert-butyl group (δ 1.4 ppm) .
- LCMS : Confirms molecular ion peaks (e.g., [M+H]+ = 487.0 for pyridopyrimidine derivatives) and purity .
- Exact Mass Spectrometry : Validates molecular formula (e.g., C10H18N2O2, exact mass 198.148) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow GHS hazard classifications (H302: harmful if swallowed; H373: repeated exposure may cause organ damage). Use personal protective equipment (PPE), fume hoods, and avoid inhalation. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of derivatives?
- Methodological Answer : The (1R,5S,6R) configuration is critical for receptor binding. For example, (1R,5S,6r)-derivatives exhibit potent agonism at somatostatin receptor SSTR4, while (1S,5R) isomers show reduced activity. Stereochemical assignments should be confirmed via X-ray crystallography or NOESY NMR .
Q. How can computational modeling optimize the compound’s reactivity in medicinal chemistry?
- Methodological Answer : Density functional theory (DFT) calculates ring strain (∼20 kcal/mol) and electron density distribution in the azabicyclo core. Molecular docking predicts binding affinities to targets like bacterial biotin carboxylase, guiding substitutions at the pyrido[2,3-d]pyrimidin-7-yl position .
Q. What strategies resolve contradictions in reported CAS numbers or structural data?
- Methodological Answer : Cross-reference stereochemical descriptors (e.g., rel-(1R,5S,6r) vs. (1S,5R)) and substituent positions. For example, CAS 134677-60-4 corresponds to the (1R,5S,6R) isomer, while CAS 198211-38-0 may denote a racemic mixture . Confirm via chiral HPLC or optical rotation data.
Q. How are derivatives designed to enhance bacterial biotin carboxylase inhibition?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
